molecular formula C17H26O2 B1329837 4-(Decyloxy)benzaldehyde CAS No. 24083-16-7

4-(Decyloxy)benzaldehyde

Cat. No. B1329837
CAS RN: 24083-16-7
M. Wt: 262.4 g/mol
InChI Key: WOSYBKJRUQJISL-UHFFFAOYSA-N
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Description

4-(Decyloxy)benzaldehyde is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into similar benzaldehyde derivatives, which can help infer some aspects of 4-(Decyloxy)benzaldehyde's chemistry. These derivatives are characterized by a benzene ring with an aldehyde functional group and various substituents that influence their physical, chemical, and spectral properties [9

Scientific Research Applications

Oxidation Catalysts

4-(Decyloxy)benzaldehyde, a derivative of benzaldehyde, can be linked to the synthesis of benzaldehyde itself, which has extensive applications in various industries. For instance, benzaldehyde is significant in cosmetics, perfumery, food, dyestuff, agrochemical, and pharmaceutical industries. It can be synthesized using catalysts like sulfated Ti-SBA-15, displaying an enhanced oxidative property after treatment with chlorosulfonic acid (Sharma, Soni, & Dalai, 2012).

Photocatalysis

Graphitic carbon nitride modified by thermal, chemical, and mechanical processes has been used as a metal-free photocatalyst for the selective synthesis of benzaldehyde from benzyl alcohol. These photocatalysts, including derivatives like 4-(Decyloxy)benzaldehyde, offer an environmentally friendly alternative for industrial applications (Lima et al., 2017).

Pharmaceutical Intermediates

Compounds like 4-(Decyloxy)benzaldehyde play a role in the synthesis of various pharmaceutical intermediates. For example, derivatives of benzaldehyde have been used in the synthesis of N-benzyl-β-hydroxyphenethylamines, which are precursors for the preparation of tetrahydroisoquinolines (Moshkin & Sosnovskikh, 2013).

Polymorphic Behavior Studies

Polymorphic behavior of derivatives like 3,5-bis(decyloxy)benzaldehyde, a precursor of amphiphilic compounds, has been characterized using various techniques. This includes differential scanning calorimetry and polarized light thermo microscopy, offering insights into the thermal and structural properties of these compounds (Arranja et al., 2014).

Benzyl Alcohol Production

In the field of bioengineering, derivatives of benzaldehyde, including 4-(Decyloxy)benzaldehyde, can be relevant in the production of benzyl alcohol. Escherichia coli has been engineered for the renewable production of benzyl alcohol, utilizing non-natural pathways involving derivatives of benzaldehyde (Pugh et al., 2015).

Tyrosinase Inhibition Studies

Derivatives of benzaldehyde, such as 4-(Decyloxy)benzaldehyde, are studied for their inhibitory effects on enzymes like tyrosinase. This has implications in understanding the biochemical interactions of these compounds and their potentialapplications in cosmetology and dermatology (Nihei & Kubo, 2017).

Polymerization and Catalysis

The electron-rich nature of benzaldehyde derivatives makes them suitable for use as linkers in solid phase organic synthesis. This application can extend to 4-(Decyloxy)benzaldehyde, which could be used to develop secondary amides and other compounds, significant in polymer and materials science (Swayze, 1997).

Liquid Crystal Studies

Benzaldehyde derivatives, including 4-(Decyloxy)benzaldehyde, can contribute to the synthesis of liquid crystals, which have applications in displays and other electronic devices. The study of their nematic phases and transitions provides insight into material properties useful in various technological applications (Osman, 1982).

properties

IUPAC Name

4-decoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-9-14-19-17-12-10-16(15-18)11-13-17/h10-13,15H,2-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSYBKJRUQJISL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178812
Record name 4-(Decyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Decyloxy)benzaldehyde

CAS RN

24083-16-7
Record name 4-(Decyloxy)benzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024083167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Decyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-hydroxybenzaldehyde (732 mg, 6 mmol) in anhydrous DMF (13 ml), under nitrogen atmosphere, K2CO3 (1658 mg, 12 mmol), and, after 10 minutes, iododecane (1785 mg, 7.2 mmol) were added. The mixture was heated to reflux for 3 hours, then water was added and the product was extracted with CH2Cl2. The organic layers were washed with water and with NaCl saturated solution, dried with Na2SO4. After evaporation of the solvent, the crude product was purified by chromatography on silica gel (Petroleum ether/Ethyl acetate 11/1) and 1530 mg (yield 97%) of the pure product of the title were obtained.
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732 mg
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1658 mg
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13 mL
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1785 mg
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crude product
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Petroleum ether Ethyl acetate
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Yield
97%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Decyloxy)benzaldehyde
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Citations

For This Compound
53
Citations
R Nandi, SK Singh, HK Singh, B Singh… - Chemical Physics …, 2014 - Elsevier
… In this letter we are reporting a novel LC-based sensor to detect hydrazine vapour by studying optical response of 5CB doped with 4-decyloxy benzaldehyde (DBA). The hydrazine …
Number of citations: 22 www.sciencedirect.com
AA Vieira, FR Bryk, G Conte, AJ Bortoluzzi… - Tetrahedron Letters, 2009 - Elsevier
In this study, a regioselective, simple and versatile copper(I)-catalyzed procedure for preparation of a series of liquid crystals based on unsymmetrical 3,5-disubstituted isoxazole was …
Number of citations: 82 www.sciencedirect.com
RK Bamzai, TK Razdan, D Singh - Acta Crystallographica Section …, 2006 - scripts.iucr.org
… The title compound was synthesized by heating 4-decyloxy benzaldehyde with 4-cyano aniline in dry methanol and pyridinum hydrochloride. 4-Decylocy benzaldehyde was obtained …
Number of citations: 1 scripts.iucr.org
CW Lee, HY Hwang, JY Park, KW Chi - Bulletin of the Korean Chemical …, 2010 - Citeseer
Regioselective perfluorinated isoxazolidine (5 and 7), isoxazoline (9) and 1, 2-addition products (6 and 8) having a long alkyl chain functionality have been prepared by 1, 3-dipolar …
Number of citations: 8 citeseerx.ist.psu.edu
NR Muniya, VR Patel - Molecular Crystals and Liquid Crystals, 2016 - Taylor & Francis
A novel homologous series of chalconyl ester liquid crystals (LCs): RO−C 6 H 4 –CH:CH–COO−C 6 H 4 –CO−CH:CH−C 6 H 4 –OC 10 H 21 (n) (para) has been synthesized and …
Number of citations: 1 www.tandfonline.com
NR Muniya, VR Patel - International Letters of Chemistry, Physics …, 2015 - researchgate.net
A novel chalconyl homologous series of liquid crystalline derivatives; RO-C6H4-CH: CH-COO-C6H4-CO-CH: CH-C6H4-OC8H17 (n)(para) have been synthesized and studied with a …
Number of citations: 2 www.researchgate.net
Y Xin, J Yuan - Polymer Chemistry, 2012 - pubs.rsc.org
Schiff-base reactions are widely used in the field of chemistry. With many advantages, such as mild reaction conditions and high reaction rates, they were employed for protecting …
Number of citations: 309 pubs.rsc.org
N Sylvianti, YH Kim, MA Marsya, DG Kim… - Molecular Crystals and …, 2017 - Taylor & Francis
An acceptor-donor-acceptor (ApDpA) type oligomer based on benzothiadiazole and 2,7 carbazole, 2,7-Bis(5-{7–2[-(4-decyloxy-phenyl)-vinyl]-benzo[1,2,5]thiadiazol-4-yl}-thiophen-2-yl)-…
Number of citations: 2 www.tandfonline.com
HM Moghaddam - sciarena.com
Isoxazoles possess numerous pharmaceutical, agricultural and industrial properties. They are antivirus, antitumor, blood pressure lowering agents, anti-Parkinson, anti-Alzheimer etc. …
Number of citations: 0 sciarena.com
A Pandey, B Singh - Molecular Crystals and Liquid Crystals, 2012 - Taylor & Francis
A new series of mesogenic unsymmetrical azines, N-[4-(alkoxy)-2-hydroxybenzylidene]-N′-(4-n-alkoxybenzylidene) azines, ROC 6 H 4 CH˭N‒N˭CHC 6 H 3 OHOR, where R˭C m H …
Number of citations: 1 www.tandfonline.com

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